molecular formula C7H8Cl2N2 B12292111 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B12292111
M. Wt: 191.05 g/mol
InChI Key: BSIQSNGGAGXAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core substituted with a chlorine atom. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process is often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and potential biological activities

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H

InChI Key

BSIQSNGGAGXAQG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.